molecular formula C32H30Cl2O B12569453 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan CAS No. 599212-99-4

2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan

Cat. No.: B12569453
CAS No.: 599212-99-4
M. Wt: 501.5 g/mol
InChI Key: SIRQVVRHSFRIIH-UHFFFAOYSA-N
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Description

2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its two butylphenyl groups and two chlorine atoms attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran, 4-butylphenyl bromide, and a chlorinating agent.

    Bromination: Dibenzofuran is first brominated to introduce bromine atoms at the 2 and 8 positions.

    Butylphenyl Substitution: The brominated dibenzofuran undergoes a Suzuki coupling reaction with 4-butylphenyl boronic acid in the presence of a palladium catalyst to introduce the butylphenyl groups.

    Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 7 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Starting Materials: Large quantities of dibenzofuran, 4-butylphenyl bromide, and chlorinating agents are used.

    Optimized Reaction Conditions: Reaction conditions are optimized for higher yields and purity, including temperature control, solvent selection, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products may include dechlorinated or reduced derivatives.

    Substitution: Products may include substituted derivatives with various functional groups.

Scientific Research Applications

2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.

    Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis(4-methylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with methyl groups instead of butyl groups.

    2,8-Bis(4-ethylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with ethyl groups instead of butyl groups.

    2,8-Bis(4-phenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but without alkyl groups.

Uniqueness

2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of butyl groups enhances its solubility and potential interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

599212-99-4

Molecular Formula

C32H30Cl2O

Molecular Weight

501.5 g/mol

IUPAC Name

2,8-bis(4-butylphenyl)-3,7-dichlorodibenzofuran

InChI

InChI=1S/C32H30Cl2O/c1-3-5-7-21-9-13-23(14-10-21)25-17-27-28-18-26(24-15-11-22(12-16-24)8-6-4-2)30(34)20-32(28)35-31(27)19-29(25)33/h9-20H,3-8H2,1-2H3

InChI Key

SIRQVVRHSFRIIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Cl)C5=CC=C(C=C5)CCCC)Cl

Origin of Product

United States

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